molecular formula C12H10ClF3N2O B2798830 5-(3-Chloropropyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 923809-15-8

5-(3-Chloropropyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2798830
CAS No.: 923809-15-8
M. Wt: 290.67
InChI Key: UZQNAQMFBAPIIJ-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)benzohydrazide with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions with other compounds, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the chlorine atom in the chloropropyl group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could lead to the formation of carboxylic acid derivatives.

Scientific Research Applications

5-(3-Chloropropyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chloropropyl)-3-phenyl-1,2,4-oxadiazole: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.

    5-(3-Chloropropyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.

    5-(3-Bromopropyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: Contains a bromopropyl group instead of a chloropropyl group, which may affect its reactivity and applications.

Uniqueness

The unique combination of the chloropropyl and trifluoromethylphenyl groups in 5-(3-Chloropropyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole imparts distinct chemical properties and potential applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the chloropropyl group provides a site for further functionalization and derivatization.

Properties

IUPAC Name

5-(3-chloropropyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2O/c13-6-2-5-10-17-11(18-19-10)8-3-1-4-9(7-8)12(14,15)16/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQNAQMFBAPIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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